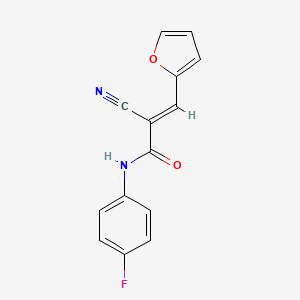
2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acrylamide family and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide is not fully understood. However, studies have suggested that the compound works by inhibiting certain enzymes and pathways involved in inflammation, cancer, and bacterial growth. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce cell death in cancer cells and inhibit the growth of bacteria by disrupting their cell membranes.
実験室実験の利点と制限
The advantages of using 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide in lab experiments include its high potency and specificity towards certain enzymes and pathways. The compound has also been found to be stable and easy to handle in lab settings. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide. One potential direction is to explore its efficacy in combination with other drugs for the treatment of cancer and bacterial infections. Another direction is to investigate the potential use of this compound as a therapeutic agent for other diseases such as arthritis and autoimmune disorders. Further studies are also needed to fully understand the mechanism of action and potential toxicity of this compound.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound exhibits various biochemical and physiological effects and has been found to be stable and easy to handle in lab settings. Further studies are needed to fully understand its mechanism of action and potential toxicity, and to explore its efficacy in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide involves the reaction of 4-fluorobenzaldehyde and 2-furylacetonitrile in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then subjected to a reaction with acryloyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
2-cyano-N-(4-fluorophenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, arthritis, and bacterial infections.
特性
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQNNJBUMFIJBA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
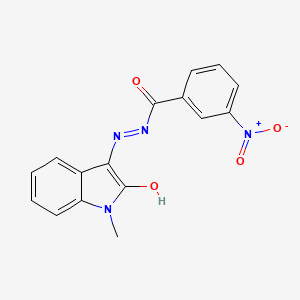
![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)

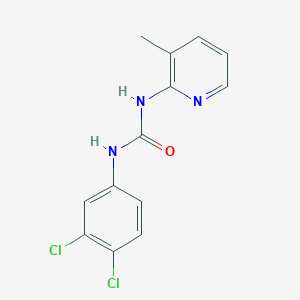

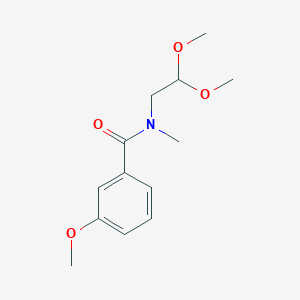

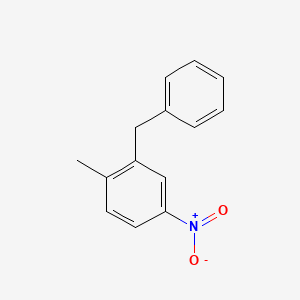
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)